molecular formula C21H36N2O2 B5107035 2,4-di-tert-butyl-6-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol

2,4-di-tert-butyl-6-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol

Cat. No. B5107035
M. Wt: 348.5 g/mol
InChI Key: VDTYKZHFCIMEIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-di-tert-butyl-6-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol, commonly known as BHT-PEP, is a synthetic phenolic antioxidant used in various industries, including food, cosmetics, and pharmaceuticals. It is a potent free radical scavenger that prevents oxidative damage to cells and tissues. In recent years, BHT-PEP has gained attention in the scientific community due to its potential therapeutic applications in various diseases.

Mechanism of Action

BHT-PEP exerts its antioxidant activity by scavenging free radicals and reactive oxygen species (ROS) that are generated during normal cellular metabolism or in response to stress. It also inhibits lipid peroxidation, which is a major cause of oxidative damage to cell membranes. BHT-PEP has been shown to modulate various signaling pathways involved in cell survival, inflammation, and apoptosis.
Biochemical and Physiological Effects:
BHT-PEP has been shown to have various biochemical and physiological effects in different cell types and animal models. It can improve mitochondrial function, reduce inflammation, and enhance cell survival. BHT-PEP has also been shown to improve cognitive function and reduce oxidative stress in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

BHT-PEP has several advantages for lab experiments, including its stability, solubility, and low toxicity. It can be easily incorporated into cell culture media and animal feed. However, BHT-PEP has some limitations, including its relatively low bioavailability and potential interference with certain assays that rely on ROS generation.

Future Directions

There are several future directions for research on BHT-PEP. One area of interest is its potential use in combination with other antioxidants or drugs to enhance its therapeutic efficacy. Another area of interest is its use in topical formulations for skin protection and anti-aging effects. Further studies are also needed to understand the pharmacokinetics and pharmacodynamics of BHT-PEP in different animal models and humans. Overall, BHT-PEP has significant potential as a therapeutic agent for various diseases, and further research is warranted to explore its full therapeutic potential.

Synthesis Methods

The synthesis of BHT-PEP involves the reaction of 2,4-di-tert-butylphenol with formaldehyde and piperazine in the presence of a catalyst. The resulting product is then reacted with ethylene oxide to obtain the final product. The synthesis process is relatively simple and can be easily scaled up for industrial production.

Scientific Research Applications

BHT-PEP has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Studies have shown that BHT-PEP can protect cells and tissues from oxidative stress-induced damage, which is a common factor in the pathogenesis of these diseases.

properties

IUPAC Name

2,4-ditert-butyl-6-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H36N2O2/c1-20(2,3)17-13-16(19(25)18(14-17)21(4,5)6)15-23-9-7-22(8-10-23)11-12-24/h13-14,24-25H,7-12,15H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDTYKZHFCIMEIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)CN2CCN(CC2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H36N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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